Ammonium 4,8-dioxa-3H-perfluorononanoate
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Overview
Description
Ammonium 4,8-dioxa-3H-perfluorononanoate is a fluorinated compound developed as an alternative to ammonium perfluorooctanoate. It is primarily used as an emulsifier in the manufacture of fluoropolymers .
Preparation Methods
The synthesis of ammonium 4,8-dioxa-3H-perfluorononanoate involves several steps. The primary synthetic route includes the reaction of perfluorinated precursors with ammonium hydroxide under controlled conditions . Industrial production methods typically involve large-scale reactions in specialized reactors to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Ammonium 4,8-dioxa-3H-perfluorononanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium 4,8-dioxa-3H-perfluorononanoate has several scientific research applications:
Medicine: Its unique properties are being explored for potential medical applications, although this is still in the early stages of research.
Mechanism of Action
The mechanism of action of ammonium 4,8-dioxa-3H-perfluorononanoate involves its interaction with various molecular targets. It has been shown to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist in rats . This interaction leads to various biological effects, including changes in liver and kidney function .
Comparison with Similar Compounds
Ammonium 4,8-dioxa-3H-perfluorononanoate is compared with other similar compounds such as:
Ammonium perfluorooctanoate: The compound it was designed to replace, known for its higher toxicity.
Hexafluoropropylene oxide (HFPO) homologues: These are also used as alternatives to long-chain PFAS and have similar applications.
62 Fluorotelomer sulfonic acid (62 FTSA): Another alternative with similar properties but different toxicological profiles.
The uniqueness of this compound lies in its lower toxicity and better environmental profile compared to its predecessors .
Properties
CAS No. |
958445-44-8 |
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Molecular Formula |
C7H5F12NO4 |
Molecular Weight |
395.10 g/mol |
IUPAC Name |
azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate |
InChI |
InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3 |
InChI Key |
PLWXPXSPYCHPTF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+] |
Origin of Product |
United States |
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